molecular formula C8H12N2O2 B13330398 1-Isobutylpyrimidine-2,4(1H,3H)-dione

1-Isobutylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B13330398
M. Wt: 168.19 g/mol
InChI Key: IROFEDNKQATYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the isobutyl group at the 1-position and the dione functionality at the 2,4-positions contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of isobutylamine with a suitable diketone, such as acetylacetone, in the presence of a catalyst. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.

    Substitution: The isobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction can produce pyrimidine alcohols.

Scientific Research Applications

1-Isobutylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: Research is ongoing to explore its potential as an anti-cancer and anti-inflammatory agent.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Isobutylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

  • 1-Methylpyrimidine-2,4(1H,3H)-dione
  • 1-Ethylpyrimidine-2,4(1H,3H)-dione
  • 1-Propylpyrimidine-2,4(1H,3H)-dione

Comparison: 1-Isobutylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interaction with biological targets compared to its methyl, ethyl, and propyl analogs. The isobutyl group may enhance the compound’s lipophilicity, potentially improving its bioavailability and efficacy in medicinal applications.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1-(2-methylpropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C8H12N2O2/c1-6(2)5-10-4-3-7(11)9-8(10)12/h3-4,6H,5H2,1-2H3,(H,9,11,12)

InChI Key

IROFEDNKQATYJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=O)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.